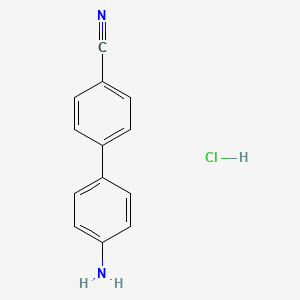

4-(4-Aminophenyl)benzonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

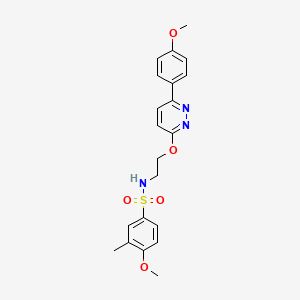

4-(4-Aminophenyl)benzonitrile is a chemical compound with the molecular formula C13H10N2 and a molecular weight of 194.24 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of a similar compound, 4-(3-aminophenyl)benzonitrile, has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Applications De Recherche Scientifique

Photophysics and Photochemistry

4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a prototype molecule for dual fluorescence, shows intriguing photophysical properties. The study of its low-lying singlet states provides insights into intramolecular charge transfer (ICT) states, which are crucial for understanding the molecular behavior of similar compounds in electronic devices and sensors (Köhn & Hättig, 2004).

Metallurgy and Corrosion Inhibition

In metallurgical research, a family of iron(II)-cyclopentadienyl compounds, including derivatives with benzonitrile groups, has demonstrated strong activity against colorectal and triple negative breast cancer cells. These findings highlight the potential of such compounds in medicinal chemistry and drug development (Pilon et al., 2020).

Corrosion Inhibition

Benzonitrile derivatives have been studied for their role as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit excellent inhibitory performance, with implications for industrial applications where metal preservation is critical (Chaouiki et al., 2018).

Polymer Science

In the realm of polymer science, 4-aminophenyl derivatives have been utilized in the synthesis of high-performance bisphthalonitrile resins. These resins, cured with self-catalyzed 4-aminophenoxy phthalonitrile, exhibit outstanding thermal stability and mechanical properties, offering new possibilities for advanced materials (Sheng et al., 2014).

Drug Development and Biochemistry

Moreover, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate in the development of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, underscores the compound's significance in pharmaceutical research and development (Xiu-lia, 2015).

Safety and Hazards

Propriétés

IUPAC Name |

4-(4-aminophenyl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12;/h1-8H,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGXLOVYTZLZHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone](/img/structure/B2700763.png)

![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2700766.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700767.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2700768.png)

![N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2700771.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate](/img/structure/B2700775.png)

![N-cyclohexyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2700777.png)

![1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea](/img/structure/B2700778.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide](/img/structure/B2700779.png)

![methyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2700781.png)